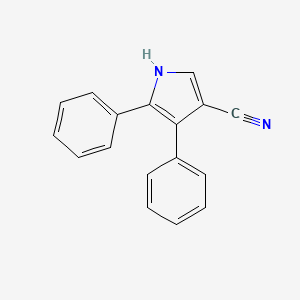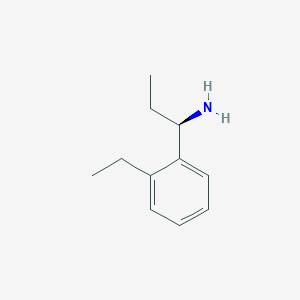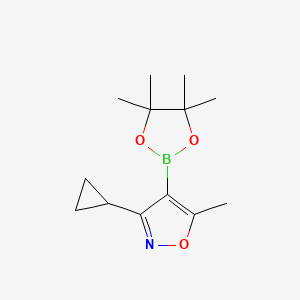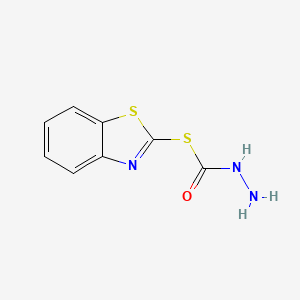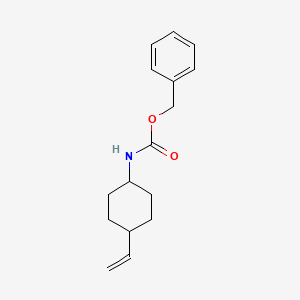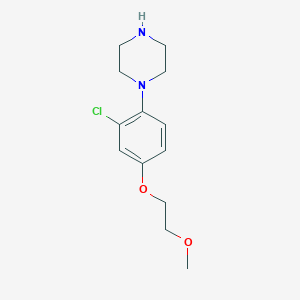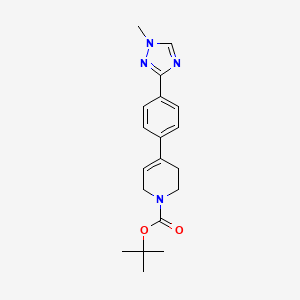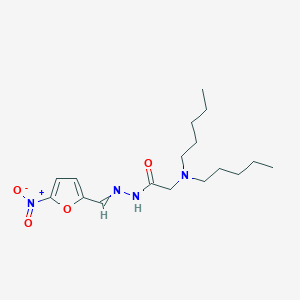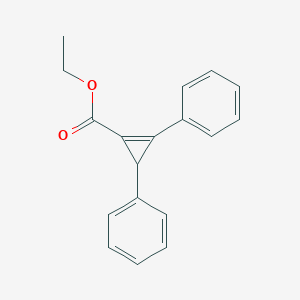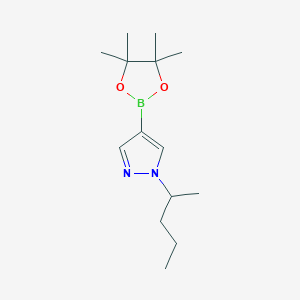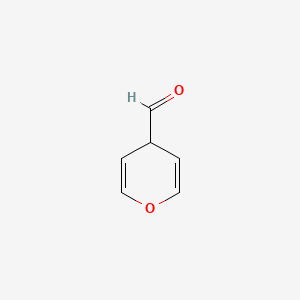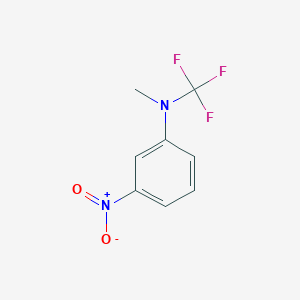![molecular formula C15H10Cl2N2O2 B13975227 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- CAS No. 50264-67-0](/img/structure/B13975227.png)
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a carboxylic acid group at the 3-position of the indazole ring, with a 5-chloro substituent and a 4-chlorophenylmethyl group attached to the nitrogen atom.
準備方法
The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or transition metal-catalyzed reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Substitution: The 4-chlorophenylmethyl group is attached to the nitrogen atom through nucleophilic substitution reactions, typically using 4-chlorobenzyl chloride as the reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
化学反応の分析
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
作用機序
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- include:
1H-Indazole-3-carboxylic acid: Lacks the 5-chloro and 4-chlorophenylmethyl groups, making it less specific in its biological activity.
5-Chloro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1H-Indazole-3-carboxylic acid, 4-chlorophenylmethyl: Lacks the 5-chloro group, which may alter its binding affinity and selectivity.
The uniqueness of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
50264-67-0 |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChIキー |
JLBZZQZPUSAOTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


